5-((3-(Trifluoromethyl)phenyl)sulfonyl)-1,2,3-thiadiazole
Overview
Description
5-((3-(Trifluoromethyl)phenyl)sulfonyl)-1,2,3-thiadiazole is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and properties. The presence of the trifluoromethyl group and the thiadiazole ring imparts distinct characteristics that make it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(Trifluoromethyl)phenyl)sulfonyl)-1,2,3-thiadiazole typically involves the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with thiosemicarbazide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-((3-(Trifluoromethyl)phenyl)sulfonyl)-1,2,3-thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
Scientific Research Applications
5-((3-(Trifluoromethyl)phenyl)sulfonyl)-1,2,3-thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and a probe for studying biological pathways.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-((3-(Trifluoromethyl)phenyl)sulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenylsulfonyl)-1,2,3-thiadiazole
- 5-((4-Methylphenyl)sulfonyl)-1,2,3-thiadiazole
- 5-((3-Chlorophenyl)sulfonyl)-1,2,3-thiadiazole
Uniqueness
Compared to similar compounds, 5-((3-(Trifluoromethyl)phenyl)sulfonyl)-1,2,3-thiadiazole stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. These properties enhance its stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]sulfonylthiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2S2/c10-9(11,12)6-2-1-3-7(4-6)18(15,16)8-5-13-14-17-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOSPQBYCIIZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CN=NS2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363043 | |
Record name | 3G-329S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338407-94-6 | |
Record name | 3G-329S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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